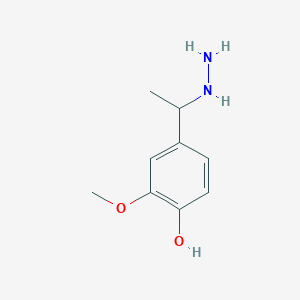![molecular formula C66H66N4O2S2 B15147011 2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B15147011.png)
2-[2-[[15-[[1-(Dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile is a high-performance narrow-bandgap non-fullerene acceptor (NFA) used primarily in organic photovoltaic (OPV) devices . This compound is known for its complementary absorption spectrum, making it suitable for creating high-efficiency multi-layer tandem solar cells .
準備方法
The synthesis of 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile involves multiple steps, including the formation of the indaceno[1,2-b:5,6-b’]dithiophene core and subsequent functionalization with malononitrile groups . Industrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield .
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its electronic properties.
Substitution: Substitution reactions with different reagents can introduce new functional groups, altering its chemical behavior.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile has several scientific research applications:
Chemistry: Used as a non-fullerene acceptor in organic solar cells, contributing to high power conversion efficiencies.
Medicine: Research is ongoing to explore its use in medical devices and sensors.
Industry: Employed in the production of high-efficiency organic photovoltaic devices.
作用機序
The compound exerts its effects through its highly conjugated structure, which allows for efficient electron transport and absorption of light . The molecular targets include the active layers in organic solar cells, where it facilitates charge separation and transport . The pathways involved include the formation of excitons and their subsequent dissociation into free charge carriers .
類似化合物との比較
Compared to other similar compounds, such as Y6 and ITIC, 2,2’-((2Z,2’Z)-((4,4,9,9-Tetrahexyl-4,9-dihydro-s-indaceno[1,2-b:5,6-b’]dithiophene-2,7-diyl)bis(methanylylidene))bis(3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile offers a unique combination of high absorption efficiency and stability . Similar compounds include:
Y6: Another high-performance non-fullerene acceptor with a different core structure.
ITIC: Known for its high electron mobility and efficiency in organic solar cells.
This compound’s uniqueness lies in its specific molecular structure, which provides a balance between absorption efficiency and electronic properties .
特性
分子式 |
C66H66N4O2S2 |
|---|---|
分子量 |
1011.4 g/mol |
IUPAC名 |
2-[2-[[15-[[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C66H66N4O2S2/c1-5-9-13-21-29-65(30-22-14-10-6-2)55-37-52-56(38-51(55)63-57(65)35-45(73-63)33-53-59(43(39-67)40-68)47-25-17-19-27-49(47)61(53)71)66(31-23-15-11-7-3,32-24-16-12-8-4)58-36-46(74-64(52)58)34-54-60(44(41-69)42-70)48-26-18-20-28-50(48)62(54)72/h17-20,25-28,33-38H,5-16,21-24,29-32H2,1-4H3 |
InChIキー |
HSIQYKBCOIIFNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)C=C5C(=C(C#N)C#N)C6=CC=CC=C6C5=O)C(C7=C3SC(=C7)C=C8C(=C(C#N)C#N)C9=CC=CC=C9C8=O)(CCCCCC)CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-(4,6-Bis(difluoromethyl)-1H-pyrazolo-[3,4-b]-pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B15146940.png)
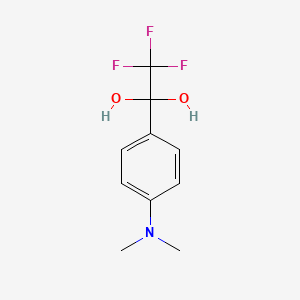
![tert-butyl N-[2-(4-fluorophenyl)-2-hydroxyiminoethyl]carbamate](/img/structure/B15146971.png)
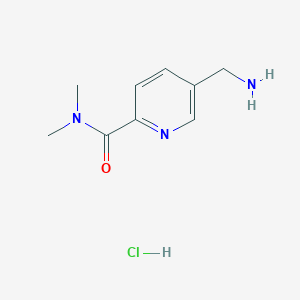
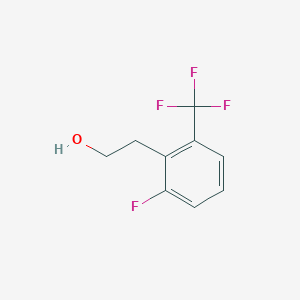
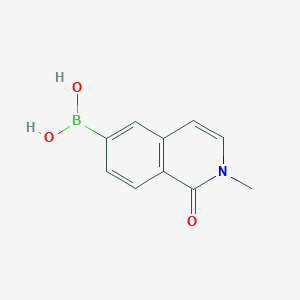
![2-[1-(1H-imidazol-4-yl)ethyl]benzaldehyde](/img/structure/B15147005.png)
![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitropyridin-2-one](/img/structure/B15147010.png)

![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15147025.png)
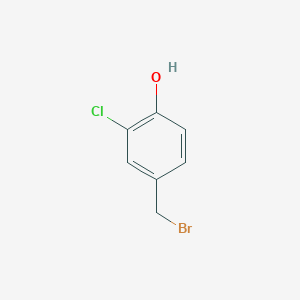
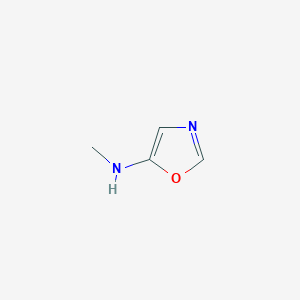
![methyl (1S,2S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.11,5.02,10.03,8.017,20]henicosa-13(20),17-diene-18-carboxylate](/img/structure/B15147034.png)
